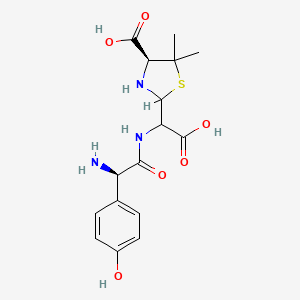
Amoxicillin open ring
Overview
Description
Amoxicillin open ring, also known as amoxicillin related compound J, is a derivative of amoxicillin, a widely used β-lactam antibiotic. Amoxicillin itself is a semi-synthetic derivative of penicillin, designed to combat a broad spectrum of bacterial infections. The open ring form of amoxicillin results from the hydrolysis of the β-lactam ring, rendering it inactive as an antibiotic. This compound is primarily used in scientific research to study bacterial resistance mechanisms and the stability of β-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of amoxicillin open ring involves the hydrolysis of the β-lactam ring in amoxicillin. This can be achieved through various methods, including:
Alkaline Hydrolysis: Using a strong base such as sodium hydroxide (NaOH) to open the β-lactam ring.
Enzymatic Hydrolysis: Utilizing β-lactamase enzymes produced by certain bacteria to hydrolyze the β-lactam ring.
Industrial Production Methods
Industrial production of this compound is not common due to its primary use in research rather than therapeutic applications. the process can be scaled up using the same hydrolysis methods mentioned above, ensuring controlled conditions to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Amoxicillin open ring undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction leading to the formation of the open ring compound from amoxicillin.
Oxidation: The open ring compound can undergo oxidation reactions, particularly at the phenyl and thiazolidine rings.
Substitution: Various substitution reactions can occur at the amino and hydroxyl groups present in the molecule.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or β-lactamase enzymes.
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Substitution: Halogenating agents or nucleophiles for substitution reactions
Major Products Formed
The major products formed from these reactions include penicilloic acid derivatives, oxidized phenyl compounds, and substituted amoxicillin derivatives .
Scientific Research Applications
Amoxicillin open ring is extensively used in scientific research for various applications:
Bacterial Resistance Studies: It serves as a model compound to study how bacteria develop resistance to β-lactam antibiotics by producing β-lactamase enzymes.
Drug Stability Analysis: Researchers use it to understand the stability and degradation pathways of β-lactam antibiotics under different conditions.
Antibacterial Mechanism Studies: It helps in elucidating the mechanisms by which β-lactam antibiotics exert their effects and how modifications to the β-lactam ring impact these mechanisms.
Nanoparticle Research: This compound is used in combination with nanoparticles to explore new therapeutic options and enhance antibacterial efficacy.
Mechanism of Action
Amoxicillin open ring itself does not exhibit antibacterial activity due to the absence of the intact β-lactam ring. its study provides insights into the mechanism of action of β-lactam antibiotics. Amoxicillin works by inhibiting penicillin-binding proteins (PBPs) involved in the synthesis of bacterial cell walls. The β-lactam ring of amoxicillin binds to these proteins, preventing the cross-linking of peptidoglycan chains, leading to cell lysis and bacterial death .
Comparison with Similar Compounds
Similar Compounds
Ampicillin: Another β-lactam antibiotic with a similar structure but different side chains.
Penicillin G: The parent compound from which amoxicillin is derived.
Cephalexin: A cephalosporin antibiotic with a similar mechanism of action but a different core structure
Uniqueness
Amoxicillin open ring is unique due to its specific structure resulting from the hydrolysis of the β-lactam ring. This makes it an invaluable tool for studying the stability and degradation of β-lactam antibiotics, as well as understanding bacterial resistance mechanisms .
Properties
IUPAC Name |
(4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10?,11+,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKJQFIKHAUIA-JJOYANBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


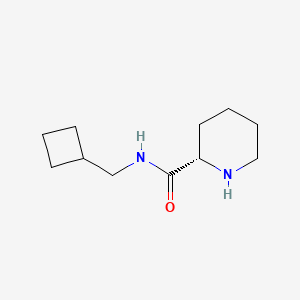



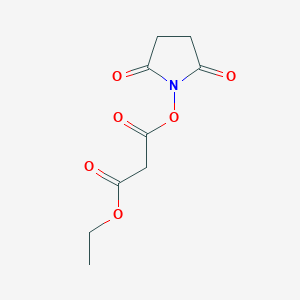

![10,16-di(anthracen-9-yl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B1412311.png)
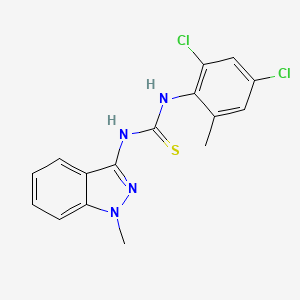


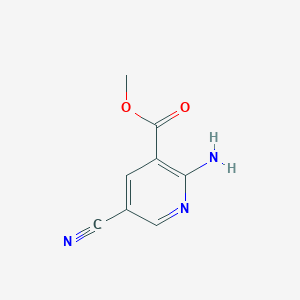
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea](/img/structure/B1412317.png)


